molecular formula C7H7BrN2O2 B1375992 N-(6-bromo-2-methoxypyridin-3-yl)formamide CAS No. 1123194-96-6

N-(6-bromo-2-methoxypyridin-3-yl)formamide

Cat. No. B1375992
Key on ui cas rn: 1123194-96-6
M. Wt: 231.05 g/mol
InChI Key: DTMJHPVHGALCJH-UHFFFAOYSA-N
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Patent
US08754100B2

Procedure details

Acetic anhydride (203 mL) was added dropwise to formic acid (204 mL) under ice-cooling, and the mixture was stirred at the same temperature for 25 minutes. 6-Bromo-2-methoxypyridine-3-amine powder (CAS #89466-18-2, 146 g) was put into the reaction mixture over 10 minutes, and then the reaction solution was stirred at the same temperature for 30 minutes. The water bath was removed. tert-Butyl methyl ether (300 mL) and n-heptane (500 mL) were sequentially added dropwise to the reaction solution, and then the reaction solution was stirred for 30 minutes. The precipitated powder was collected by filtration. The resulting powder was crushed with a mortar, washed with tert-butyl methyl ether and then dried under reduced pressure to obtain 137.4 g of the title compound.
Quantity
203 mL
Type
reactant
Reaction Step One
Quantity
204 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.[Br:8][C:9]1[N:14]=[C:13]([O:15][CH3:16])[C:12]([NH2:17])=[CH:11][CH:10]=1>C(O)=O>[Br:8][C:9]1[N:14]=[C:13]([O:15][CH3:16])[C:12]([NH:17][CH:1]=[O:3])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
203 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
204 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
146 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)OC)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at the same temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The water bath was removed
ADDITION
Type
ADDITION
Details
tert-Butyl methyl ether (300 mL) and n-heptane (500 mL) were sequentially added dropwise to the reaction solution
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated powder was collected by filtration
CUSTOM
Type
CUSTOM
Details
The resulting powder was crushed with a mortar
WASH
Type
WASH
Details
washed with tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)OC)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 137.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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